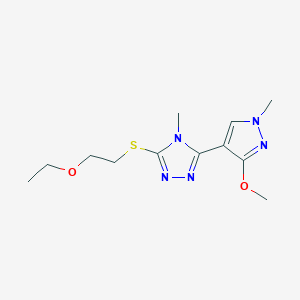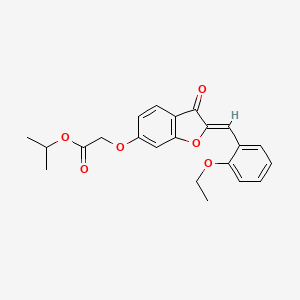![molecular formula C14H14N2O3 B2515038 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 58112-61-1](/img/structure/B2515038.png)
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MPPA and has a molecular weight of 309.34 g/mol.
Applications De Recherche Scientifique
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been studied extensively for its potential applications in various fields of science. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and reducing oxidative stress. The compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. The compound has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable and can be stored for long periods of time. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Other potential future directions include studying the compound's effects on other diseases, such as cancer and autoimmune disorders, and investigating its potential use as a dietary supplement.
Conclusion:
In conclusion, 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound that has potential applications in various fields of science. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and has been studied for its potential use in treating neurodegenerative diseases. While the mechanism of action is not fully understood, there is a great deal of interest in further research on this compound.
Méthodes De Synthèse
The synthesis of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final product. The synthesis method has been optimized to produce high yields of pure product.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIEBOUXLZJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)




![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)


![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

